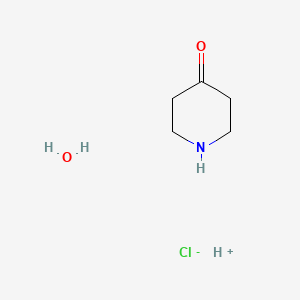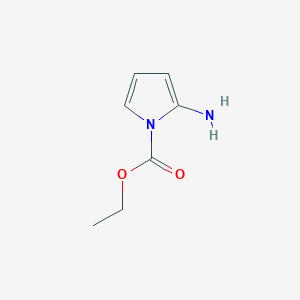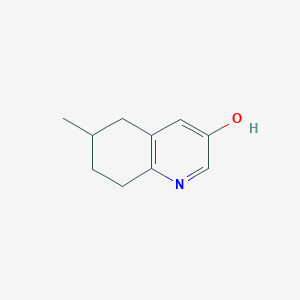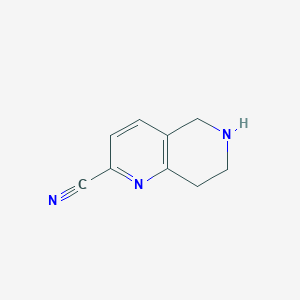
4-(Aminomethyl)-6-chloropyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-6-chloropyrimidin-2-amine is a heterocyclic organic compound that contains a pyrimidine ring substituted with an aminomethyl group at the 4-position and a chlorine atom at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-chloropyrimidin-2-amine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-6-chloropyrimidin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The aminomethyl group can undergo oxidation to form corresponding imines or reduction to form primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Ullmann coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, boronic acids for Suzuki-Miyaura coupling, and various oxidizing or reducing agents for modifying the aminomethyl group. Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-6-chloropyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms, particularly in the context of pyrimidine metabolism.
Materials Science: It can be incorporated into polymers and other materials to impart specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-6-chloropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The aminomethyl group can form hydrogen bonds with active site residues, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic Acid: Similar in structure but with a carboxyl group instead of a pyrimidine ring.
4-(Aminomethyl)indole: Contains an indole ring instead of a pyrimidine ring.
4-Aminocoumarin: Features a coumarin ring system.
Uniqueness
4-(Aminomethyl)-6-chloropyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
Fórmula molecular |
C5H7ClN4 |
|---|---|
Peso molecular |
158.59 g/mol |
Nombre IUPAC |
4-(aminomethyl)-6-chloropyrimidin-2-amine |
InChI |
InChI=1S/C5H7ClN4/c6-4-1-3(2-7)9-5(8)10-4/h1H,2,7H2,(H2,8,9,10) |
Clave InChI |
UUXNKHGCDRXEFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1Cl)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[3.6]decan-1-one](/img/structure/B11920527.png)
![4,6-Difluoropyrazolo[1,5-A]pyridine](/img/structure/B11920535.png)
![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920539.png)

![3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile](/img/structure/B11920542.png)




![O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine](/img/structure/B11920562.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920566.png)
![1-[2-(Borolan-1-yl)ethynyl]borolane](/img/structure/B11920590.png)

![3,9-Dioxaspiro[5.5]undecane](/img/structure/B11920594.png)
